H-Lys(Boc)-OH

描述

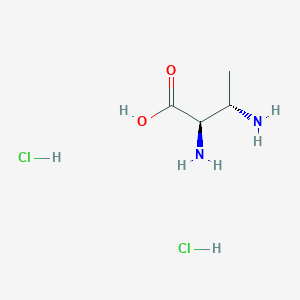

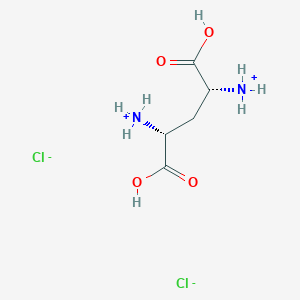

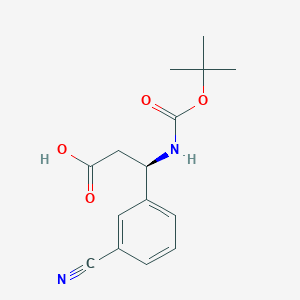

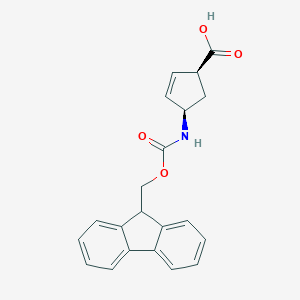

H-Lys(Boc)-OH, also known as Nε-Boc-L-lysine, is an ε-amino-protected lysine . It has a molecular formula of C11H22N2O4 .

Synthesis Analysis

H-Lys(Boc)-OH is commonly used in solution phase peptide synthesis . It can be used to prepare pentafluorophenyl esters which are further used to synthesize β-peptides . A 1,3-cycloaddition was developed using an azomethine ylide, generated by reacting paraformaldehyde and a side-chain-Boc (tert-Butyloxycarbonyl)-protected, lysine-derived alpha-amino acid, H-Lys(Boc)-OH, with purified SWCNT or C60 .Molecular Structure Analysis

The molecular structure of H-Lys(Boc)-OH consists of an ε-amino-protected lysine . The molecular weight is 246.303 Da .Physical And Chemical Properties Analysis

H-Lys(Boc)-OH is a powder form substance . It has a melting point of 250 °C (dec.) (lit.) . The optical activity is [α]20/D +18°, c = 1 in acetic acid . It has a density of 1.1±0.1 g/cm3, boiling point of 412.9±40.0 °C at 760 mmHg, and a flash point of 203.5±27.3 °C .科学研究应用

肽合成和结构表征:H-Lys(Boc)-OH 在合成肽中发挥作用,包括在制备Fmoc-L-Lys(Boc)-Gly-OH中的应用。这种合成过程对于理解肽结构并可能开发新的治疗性肽(Zhao Yi-nan & Melanie Key, 2013)至关重要。

医药化学中的放射标记:在医药化学领域,H-Lys(Boc)-OH 作为合成99mTc标记肽的前体,是诊断成像技术中的关键组成部分(M. Surfraz, R. King, S. Mather, S. Biagini, & P. Blower, 2007)。

生物可降解表面活性剂的开发:该化合物用于制备生物可降解表面活性剂,特别是用于增强DNA在疏水性传递系统中的包含,这对基因治疗和药物传递具有重要意义(J. Wolf, Markus Kurpiers, R. A. Baus, Roman Xaver Götz, J. Griesser, B. Matuszczak, & A. Bernkop‐Schnürch, 2020)。

电子器件中氧化还原衍生物的合成:它参与合成赖氨酸和相关肽的氧化还原衍生物,这对于工程光合蛋白、光伏电池和分子电子器件非常有用(B. Peek, G. T. Ross, S. Edwards, G. Meyer, T. Meyer, & B. W. Erickson, 2009)。

增强药物传递系统:已合成H-Lys(Boc)-OH修饰的单壁碳纳米管,以改善药代动力学和生物利用度,展示了其在增强药物传递系统中的实用性(J. Mulvey, Evan N Feinberg, Simone Alidori, M. McDevitt, D. Heller, & D. Scheinberg, 2014)。

生物技术中的基因表达控制:该化合物用于家蚕细胞系中基因表达的严格控制的遗传密码扩展系统,这对于生物技术中基因功能研究非常重要(W. Lu, Ruo Wang, Pan Wang, Sanyuan Ma, & Q. Xia, 2021)。

安全和危害

作用机制

Target of Action

H-Lys(Boc)-OH, also known as N-tert-butoxycarbonyl-L-lysine, is a derivative of the essential amino acid lysine . The primary targets of this compound are proteins that contain lysine residues. Lysine residues are often the site of various post-translational modifications, including acetylation .

Mode of Action

The compound H-Lys(Boc)-OH can interact with its targets through a process known as deacetylation . Histone deacetylases (HDACs) are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . This process can lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

The deacetylation of lysine residues by HDACs plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating nonhistone proteins .

Pharmacokinetics

It’s known that the absorption of similar compounds in the intestine can be restricted by their natural physiological characteristics .

Result of Action

The deacetylation of lysine residues by HDACs can lead to changes in protein function, impacting various cellular processes such as gene transcription, cell differentiation, DNA damage responses, and apoptosis .

属性

IUPAC Name |

(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQIIIAZJXTLRE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89054-49-9 | |

| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89054-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Lys(Boc)-OH | |

CAS RN |

2418-95-3 | |

| Record name | (2S)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: H-Lys(Boc)-OH serves as an unnatural amino acid in genetic code expansion systems. In a study using Bombyx mori cell lines [], researchers incorporated H-Lys(Boc)-OH into a reporter gene (DsRed[TAG]EGFP) using a modified tRNAPyl/PylRS pair. The presence of both the modified tRNA and H-Lys(Boc)-OH enabled the expression of the full-length reporter protein, indicating that the amber stop codon (TAG) was effectively suppressed and replaced with H-Lys(Boc)-OH []. This approach allows for tightly controlled gene expression, offering a valuable tool for studying gene function.

A: H-Lys(Boc)-OH is instrumental in creating a stable and efficient amine-modified SWCNT platform []. The Boc protecting group ensures selective functionalization of the SWCNTs, while the lysine moiety provides a handle for further bioconjugation. This approach allows for the development of targeted drug delivery systems and other biomedical applications [].

A: H-Lys(Boc)-OH plays a crucial role in peptide synthesis as a protected form of lysine [, ]. The Boc protecting group safeguards the reactive ε-amino group of lysine, enabling the selective formation of peptide bonds. This selectivity is essential for constructing complex peptides with defined sequences [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)